

# Spectroscopic Data for Benzyl but-3-ynylcarbamate: A Technical Overview

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## Compound of Interest

Compound Name: *Benzyl but-3-ynylcarbamate*

Cat. No.: *B136620*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic information for the compound **Benzyl but-3-ynylcarbamate**. Despite a comprehensive search of available scientific literature and chemical databases, experimental  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR data for this specific molecule could not be located. Similarly, a detailed experimental protocol for the acquisition of such data is not publicly available.

This document will, therefore, focus on providing the precise chemical structure of **Benzyl but-3-ynylcarbamate**, which is foundational for any future spectroscopic analysis or computational prediction of its spectral properties.

## Chemical Structure

The molecular structure of **Benzyl but-3-ynylcarbamate** is characterized by a benzyl group attached to the oxygen atom of a carbamate functional group, with the nitrogen atom of the carbamate being substituted with a but-3-ynyl group. The terminal alkyne of the but-3-ynyl group is a key feature that would be expected to produce characteristic signals in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

To facilitate a clear understanding of the molecular architecture, the following diagram illustrates the chemical structure of **Benzyl but-3-ynylcarbamate**.

**Benzyl but-3-ynylcarbamate** Structure

## Predicted Spectroscopic Features

While experimental data is unavailable, some general predictions for the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra can be made based on the structure:

- $^1\text{H}$  NMR:
  - Aromatic Protons: Signals corresponding to the monosubstituted benzene ring would be expected in the aromatic region (typically  $\delta$  7.2-7.4 ppm).
  - Benzyl  $\text{CH}_2$ : A singlet for the two protons of the benzyl methylene group ( $\text{C}_6\text{H}_5\text{CH}_2\text{O}$ ) would likely appear around  $\delta$  5.1-5.2 ppm.
  - Carbamate N-H: A broad signal for the proton on the nitrogen atom. Its chemical shift would be highly dependent on the solvent and concentration.
  - Butynyl Chain: The methylene groups adjacent to the nitrogen and the alkyne would show distinct signals. The terminal alkyne proton ( $\equiv\text{CH}$ ) would appear as a triplet at around  $\delta$  2.0 ppm.
- $^{13}\text{C}$  NMR:
  - Carbonyl Carbon: The carbamate carbonyl carbon ( $\text{C}=\text{O}$ ) would have a characteristic signal in the downfield region of the spectrum (around  $\delta$  155-157 ppm).
  - Aromatic Carbons: Signals for the six carbons of the benzene ring would be observed in the aromatic region ( $\delta$  127-136 ppm).
  - Benzyl  $\text{CH}_2$  Carbon: The carbon of the benzyl methylene group would likely appear around  $\delta$  67 ppm.
  - Alkyne Carbons: The two  $\text{sp}$ -hybridized carbons of the alkyne would be expected around  $\delta$  70 ppm and  $\delta$  80 ppm.
  - Butynyl Chain Carbons: The  $\text{sp}^3$ -hybridized carbons of the butynyl chain would appear in the upfield region of the spectrum.

## Conclusion for Drug Development Professionals

For researchers and professionals in drug development, the absence of publicly available spectroscopic data for **Benzyl but-3-ynylcarbamate** necessitates that any project involving this compound would require its synthesis and full analytical characterization, including  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy, as a first step. The predicted chemical shifts can serve as a preliminary guide for the interpretation of newly acquired experimental data. The unique terminal alkyne functionality may be of interest for further chemical modifications, such as click chemistry reactions, which are widely used in drug discovery and development.

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